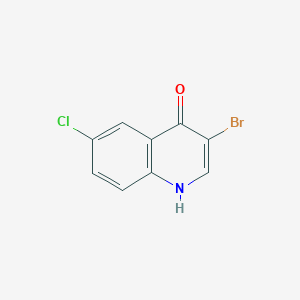

3-Bromo-6-chloroquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAGUVXHIWPHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671084 | |

| Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860230-86-0 | |

| Record name | 3-Bromo-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Bromo-6-chloroquinolin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloroquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Among its numerous derivatives, halogenated quinolin-4-ols represent a class of significant interest due to their synthetic versatility and potential as precursors for complex bioactive molecules. This technical guide provides a comprehensive examination of this compound, a key heterocyclic building block. We will explore its fundamental physicochemical properties, established synthetic routes with detailed protocols, characteristic reactivity, and its potential applications in the field of drug discovery and development. This document is intended to serve as an essential resource for researchers and scientists engaged in synthetic organic chemistry and medicinal chemistry.

Molecular Identity and Core Physicochemical Characteristics

This compound is a disubstituted quinoline derivative featuring a bromine atom at the C3 position and a chlorine atom at the C6 position. The hydroxyl group at the C4 position is a key feature, conferring the ability to exist in tautomeric equilibrium with its keto form, 6-bromo-3-chloro-1H-quinolin-4-one.[3][] This tautomerism is critical to its reactivity and chemical behavior.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference for its identity.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-3-chloro-1H-quinolin-4-one | [3][] |

| Synonyms | This compound, 6-Bromo-3-chloro-4-hydroxyquinoline | [3][][5] |

| CAS Number | 857762-32-4 | [3][][6] |

| Molecular Formula | C₉H₅BrClNO | [3][6] |

| Molecular Weight | 258.50 g/mol | [3] |

Keto-Enol Tautomerism

The quinolin-4-ol system predominantly exists in the quinolin-4(1H)-one (keto) form, which is generally more stable. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and reactivity at both the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium of the 3-bromo-6-chloroquinoline core.

Physical Properties

While extensive experimental data for this specific molecule is limited, known properties and those of closely related analogs are tabulated below.

| Property | Value/Description | Source(s) |

| Physical Form | Solid | [7] |

| Storage | Sealed in a dry environment at room temperature | [6] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | Inferred |

| Melting Point | The precursor, 6-bromoquinolin-4-ol, has a melting point of 283°C. The melting point of the target compound is expected to be high but is not explicitly documented in the provided sources. | [8] |

Synthesis and Purification

The most direct and commonly cited method for preparing this compound is through the electrophilic chlorination of its precursor, 6-bromoquinolin-4(1H)-one. This reaction selectively targets the C3 position, which is activated by the enol/enolate character of the quinolin-4-one system.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods for this compound.[5]

Materials:

-

6-bromoquinolin-4(1H)-one (1 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Acetic Acid (20 volumes, e.g., 20 mL per gram of starting material)

Procedure:

-

Suspension: To a suitable reaction vessel, add 6-bromoquinolin-4(1H)-one (1 equiv) and acetic acid (20 vol). Stir at room temperature to form a suspension.

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 equiv) to the suspension.

-

Reaction: Heat the reaction mixture to 50°C and maintain stirring at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: After the reaction is complete, cool the mixture to 20°C. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration. Wash the filter cake successively with water to remove residual acetic acid and succinimide byproducts.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Causality and Insights:

-

Choice of Reagent: NCS is a mild and effective source of electrophilic chlorine (Cl⁺), making it ideal for the chlorination of the electron-rich C3 position of the quinolin-4-one tautomer without causing over-halogenation.

-

Solvent: Acetic acid serves as a polar protic solvent that facilitates the reaction and keeps the reagents in solution or suspension, while also being relatively easy to remove.

-

Temperature Control: Heating to 50°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its multiple functional groups: the quinolin-4-one system, the bromine atom at C3, and the chlorine atom at C6.

-

The Quinolin-4-one Moiety: The hydroxyl group can be readily converted into a better leaving group. For instance, treatment with phosphorus oxychloride (POCl₃) can transform the C4-OH into a C4-Cl.[9][10] This 4-chloroquinoline derivative is then highly susceptible to nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various amines, alcohols, and thiols. This is a common strategy in the synthesis of antimalarial drugs like chloroquine.[11]

-

C3-Bromo and C6-Chloro Substituents: The halogen atoms on the quinoline ring are potential handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine at C3 is generally more reactive than the chlorine at C6 in such reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, providing a powerful tool for structural diversification.[7]

-

The Quinoline Nitrogen: The nitrogen atom retains its basic character and can be protonated or act as a coordination site for metal catalysts.

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural class—substituted quinolin-4-ones—is of immense importance in pharmacology.[12] These scaffolds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.

-

Anticancer Activity: Many quinolin-4-one derivatives have been investigated as antitumor agents.[13] They can exert their effects through various mechanisms, including the inhibition of kinases (such as CDC2) and phosphatases (like cdc25), which are critical for cell cycle regulation.[13] The halogen substituents on this compound provide vectors for synthetic modification to optimize target binding and pharmacokinetic properties.

-

Anti-infective Agents: The quinoline core is famous for its role in antimalarial drugs.[11] Furthermore, derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses.[2][12] The lipophilicity imparted by the halogen atoms can enhance cell membrane penetration, a desirable trait for anti-infective agents.[7]

-

Synthetic Intermediate: Given its multiple reactive sites, this compound is an excellent starting material for creating diverse chemical libraries.[14] These libraries can be screened against various biological targets to identify novel lead compounds for drug development programs.

Conclusion

This compound is a synthetically valuable heterocyclic compound characterized by the interplay of its quinolin-4-one core and dual halogen substituents. Its well-defined synthesis from readily available precursors and its versatile reactivity make it an attractive building block for medicinal chemistry. The potential for modification at the C3, C4, and C6 positions allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information for an article in Organic Letters. Org. Lett., 12, 1192.

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

- Miura, Y., Fujimura, Y., & Hamana, M. (1990). REINVESTIGATION OF THE REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH 1-MORPHOLINOCYCLOHEXENE. HETEROCYCLES, 30(2).

- Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.

-

JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

- el-Subbagh, H. I., Abadi, A. H., al-Khawad, I. E., & al-Rashood, K. A. (1999). Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. Archiv der Pharmazie, 332(1), 19–24.

- Kumar, V., et al. (2023). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie, 356(2), e2200361.

- Saczewski, J., & Balewski, Ł. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1083.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 3-Bromo-4-chloroquinoline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]

Sources

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 857762-32-4|6-Bromo-3-chloroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 7. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 8. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 9. download.atlantis-press.com [download.atlantis-press.com]

- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

3-Bromo-6-chloroquinolin-4-ol CAS number and supplier

An In-Depth Technical Guide to Bromo-Chloro-Substituted Quinolin-4-ols for Advanced Drug Discovery

Foreword: A Note on Isomer Specificity

This guide addresses the technical attributes of bromo-chloro-substituted quinolin-4-ols, a class of heterocyclic compounds with significant potential in medicinal chemistry. The initial query for "3-Bromo-6-chloroquinolin-4-ol" did not yield a readily available public CAS number or a list of commercial suppliers, suggesting it may be a novel or less-common isomer.

Consequently, this whitepaper will focus on the well-documented and commercially available isomer, 6-Bromo-3-chloroquinolin-4-ol . The CAS number for this compound is 857762-32-4 [1]. The synthetic strategies, analytical methodologies, and potential applications discussed herein are founded on established principles of organic and medicinal chemistry and are broadly applicable to the wider class of halogenated quinolines, providing a robust framework for researchers exploring this chemical space.

Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. It is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities. This includes applications as antimalarial, antibacterial, and anticancer agents[2].

The introduction of halogen atoms—in this case, bromine and chlorine—onto the quinoline core is a deliberate and strategic choice in drug design. Halogenation can significantly modulate a molecule's physicochemical properties:

-

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

Part 2: Physicochemical Profile of 6-Bromo-3-chloroquinolin-4-ol

A clear understanding of a compound's physicochemical properties is fundamental to its application in research. The key data for 6-Bromo-3-chloroquinolin-4-ol are summarized below.

| Property | Data |

| Chemical Structure | (See Figure 1 below) |

| CAS Number | 857762-32-4[1] |

| Molecular Formula | C₉H₅BrClNO[1] |

| Molecular Weight | 258.50 g/mol [1] |

| Appearance | Solid (typical for this class of compounds) |

| Storage | Sealed in a dry environment at room temperature[1] |

| SMILES Code | OC1=C(Cl)C=NC2=CC=C(Br)C=C12[1] |

Figure 1: Chemical Structure of 6-Bromo-3-chloroquinolin-4-ol (A 2D representation of the molecule)

Part 3: Synthetic Strategies for Halogenated Quinolin-4-ols

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions that can be adapted to produce specific isomers like 6-bromo-3-chloroquinolin-4-ol. The choice of starting materials is critical to achieving the desired substitution pattern.

One of the most versatile methods for synthesizing quinolin-4-ols is the Gould-Jacobs reaction . This reaction involves the condensation of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

To synthesize 6-Bromo-3-chloroquinolin-4-ol, a plausible starting material would be 4-bromoaniline . The synthesis would proceed through several steps, including a cyclization reaction to form the quinoline ring system[3][4]. Subsequent chlorination and other modifications would lead to the final product.

Another classical approach is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone[5]. The flexibility of these methods allows for the introduction of a wide variety of substituents onto the quinoline core.

Below is a generalized workflow for the synthesis of a substituted quinolin-4-ol.

Caption: Generalized synthetic workflow for a substituted quinolin-4-ol.

Part 4: Quality Control and Structural Elucidation: A Self-Validating Protocol

Rigorous analytical testing is essential to confirm the identity, purity, and structure of a synthesized compound. A multi-step analytical workflow provides a self-validating system, where each technique corroborates the findings of the others.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

-

Gradient: Start with a low percentage of B, and gradually increase it over 10-15 minutes to elute the compound.

-

Detection: Use a UV detector, monitoring at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Analysis: The purity is determined by the area percentage of the main peak.

Structural Confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. For C₉H₅BrClNO, the expected [M+H]⁺ ion would be approximately 259.95 m/z, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the quinoline ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The specific splitting patterns would confirm the substitution pattern.

-

¹³C NMR: The number of signals would correspond to the number of unique carbon atoms in the molecule, further confirming the structure.

-

Caption: A typical quality control workflow for chemical compounds.

Part 5: Applications in Drug Discovery and Chemical Biology

Halogenated quinolines are valuable building blocks and scaffolds in modern drug discovery. The specific substitution pattern of 6-bromo-3-chloroquinolin-4-ol makes it an attractive starting point for several therapeutic areas.

-

Kinase Inhibitors: The quinoline scaffold is present in numerous approved kinase inhibitors used in oncology. Derivatives of quinoline have been identified as potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[6]. The 4-ol (or 4-oxo tautomer) can act as a hydrogen bond donor or acceptor, a common feature in kinase binding.

-

Antimalarial and Antimicrobial Research: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The development of new quinoline-based compounds is a key strategy in combating drug-resistant strains of malaria and various bacteria[2].

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid molecule, 6-bromo-3-chloroquinolin-4-ol could be used as a fragment in FBDD screens to identify new binding motifs for novel drug targets. The bromine atom provides a convenient handle for further synthetic elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling[6].

Part 6: Commercial Availability and Sourcing

For researchers looking to procure this compound for their studies, 6-Bromo-3-chloroquinolin-4-ol (CAS: 857762-32-4) is available from several chemical suppliers that specialize in building blocks for research and development.

| Supplier | Website |

| BLD Pharm | [1] |

| Additional suppliers may be found in chemical sourcing databases. |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Part 7: Conclusion and Future Outlook

6-Bromo-3-chloroquinolin-4-ol represents a well-defined chemical entity with significant potential for drug discovery and development. Its halogenated quinoline core provides a versatile platform for the synthesis of new chemical libraries targeting a range of diseases. The established synthetic routes and clear analytical protocols for this class of compounds enable its efficient use in research settings. As the need for novel therapeutics continues to grow, particularly in oncology and infectious diseases, the strategic use of such well-characterized building blocks will be crucial in the design and development of the next generation of medicines.

References

-

ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

- 1. 857762-32-4|6-Bromo-3-chloroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-Bromo-6-chloroquinolin-4-ol: A Technical Guide for Researchers

Foreword: Publicly available, experimentally-derived spectroscopic data for 3-Bromo-6-chloroquinolin-4-ol is limited. This technical guide, therefore, presents a comprehensive, predictive framework for the characterization of this molecule. By leveraging established spectroscopic principles and data from structurally analogous compounds, this document serves as an authoritative resource for researchers engaged in the synthesis, analysis, and development of novel quinolin-4-ol derivatives. The predicted data and detailed protocols herein provide a robust template for the structural elucidation of this and related compounds.

Molecular Structure and Key Features

This compound is a polysubstituted quinolin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The molecule's core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The key structural features that dictate its spectroscopic properties are:

-

Quinolin-4-ol Core: This provides the fundamental aromatic framework and is subject to keto-enol tautomerism, although it predominantly exists in the quinolin-4-one form.

-

Halogen Substituents: The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position significantly influences the electronic environment and, consequently, the spectroscopic signatures.

-

Hydroxyl Group: The hydroxyl group at the 4-position is a key functional group that will exhibit characteristic spectroscopic behavior.

Caption: Basic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the four aromatic protons and the hydroxyl/amine proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 | br s | - | 1-H (N-H) |

| ~8.5 | s | - | 2-H |

| ~8.0 | d | ~2.5 | 5-H |

| ~7.8 | dd | ~9.0, 2.5 | 7-H |

| ~7.5 | d | ~9.0 | 8-H |

Interpretation and Rationale:

-

N-H Proton: The proton on the nitrogen (in the quinolin-4-one tautomer) is expected to be a broad singlet at a downfield chemical shift (~12.0 ppm) due to hydrogen bonding and its acidic nature.

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (7.0-9.0 ppm).

-

H-2: This proton is adjacent to the nitrogen and is expected to be the most deshielded singlet at around 8.5 ppm.

-

H-5, H-7, H-8: These protons on the carbocyclic ring will exhibit splitting patterns consistent with their positions. H-5 is expected to be a doublet due to coupling with H-7. H-7 will be a doublet of doublets from coupling to H-5 and H-8. H-8 will appear as a doublet due to coupling with H-7. The electron-withdrawing effect of the chlorine at C-6 will influence the chemical shifts of these protons.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-4 |

| ~145 | C-8a |

| ~140 | C-2 |

| ~135 | C-6 |

| ~130 | C-7 |

| ~125 | C-5 |

| ~120 | C-4a |

| ~118 | C-8 |

| ~110 | C-3 |

Interpretation and Rationale:

-

C-4: The carbonyl carbon (in the quinolin-4-one tautomer) will be the most downfield signal, around 175 ppm.

-

C-2, C-8a, C-4a: The carbons adjacent to the nitrogen (C-2 and C-8a) and the quaternary carbon at the ring junction (C-4a) will have characteristic downfield shifts.

-

C-3 and C-6: The carbons directly attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

C-5, C-7, C-8: The remaining carbons of the carbocyclic ring will appear at chemical shifts typical for aromatic carbons, with their exact positions influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1650-1630 | Strong | C=O stretch (amide) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~820 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption in the region of 3400-3200 cm⁻¹ is expected for the N-H stretching vibration, indicative of hydrogen bonding in the solid state.

-

C=O Stretch: A strong absorption between 1650-1630 cm⁻¹ is characteristic of the carbonyl group in the quinolin-4-one tautomer.

-

Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic rings. Aromatic C-H stretching will be observed between 3100-3000 cm⁻¹.

-

C-X Stretches: The carbon-chlorine and carbon-bromine stretching vibrations are expected in the fingerprint region, at approximately 750 cm⁻¹ and 600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Mass-to-Charge (m/z) | Relative Abundance (%) | Assignment |

| 257 | ~75 | [M]⁺ (with ³⁵Cl and ⁷⁹Br) |

| 259 | ~100 | [M+2]⁺ (with ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) |

| 261 | ~25 | [M+4]⁺ (with ³⁷Cl and ⁸¹Br) |

| 229/231 | Variable | [M-CO]⁺ |

| 178 | Variable | [M-Br]⁺ |

| 194/196 | Variable | [M-Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Cluster: Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 257, 259, and 261, with a characteristic intensity ratio.[1]

-

Fragmentation: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for quinolones include the loss of carbon monoxide (CO) and the loss of the halogen substituents.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a larger amount of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in which the compound is fully soluble.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including pulse sequence, spectral width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data, co-adding a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

IR Spectroscopy Protocol (ATR)

Caption: Workflow for ATR-IR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation:

-

Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry Protocol (ESI)

Caption: Workflow for ESI-MS analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

Transfer the diluted sample to an appropriate vial for introduction into the mass spectrometer.[6]

-

-

Data Acquisition:

-

Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through a liquid chromatography system.[7]

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Processing:

-

Calibrate the mass-to-charge ratio (m/z) axis using a known calibration standard.

-

Identify the molecular ion cluster and any significant fragment ions.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine and one bromine atom.

-

Conclusion

References

-

Iowa State University. NMR Sample Preparation. [Link]

-

NIST. 4-Quinolinol. [Link]

-

NIST. Quinoline, 3-bromo-. [Link]

-

NIST. Quinoline, 6-chloro-. [Link]

-

PubChem. 4-Hydroxyquinoline. [Link]

-

PubChem. 3-Bromoquinoline. [Link]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

-

PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

-

Kind, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(6), 795-815. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Chemguide. The M+2 peak in mass spectra. [Link]

-

Li, W., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 6688629. [Link]

Sources

- 1. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Tautomerism in 3-Bromo-6-chloroquinolin-4-ol

An In-Depth Technical Guide to the Tautomerism of 3-Bromo-6-chloroquinolin-4-ol

Abstract

This technical guide provides a comprehensive examination of the lactam-lactim tautomerism in this compound. For researchers, medicinal chemists, and drug development professionals, understanding the predominant tautomeric form of a heterocyclic compound is of paramount importance, as it directly influences physicochemical properties, biological activity, and molecular interactions. This document delineates the theoretical underpinnings of tautomerism in the quinolin-4-one scaffold, details robust experimental protocols for characterization, and outlines computational methodologies to predict and corroborate empirical findings. By synthesizing theoretical principles with practical, field-proven insights, this guide serves as an essential resource for the rigorous investigation of this and related molecular systems.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science.[1] In N-heterocyclic compounds, the lactam-lactim tautomerism, an amide-imidic acid equilibrium, is particularly significant.[2][3] The quinolin-4-one system represents a classic case of this phenomenon, existing in equilibrium between the quinolin-4(1H)-one (lactam or keto) form and the quinolin-4-ol (lactim or enol) form.[4][5]

The position of this equilibrium is not static; it is dictated by a delicate balance of electronic effects, steric hindrance, and intermolecular forces, particularly hydrogen bonding.[6][7] Factors such as the substitution pattern on the quinoline ring, solvent polarity, and pH can dramatically shift the equilibrium, favoring one tautomer over the other.[8][9] This shift is critical because each tautomer possesses a distinct electronic distribution, hydrogen bonding capability, and three-dimensional shape, thereby governing its interaction with biological targets like enzymes and receptors.[10][11] For instance, the hydrogen bond donor/acceptor pattern of the lactam form is fundamentally different from that of the lactim form, which can lead to vastly different binding affinities and pharmacological profiles.

The subject of this guide, this compound, features two halogen substituents that are expected to influence the tautomeric equilibrium through their inductive and resonance effects.[12] A thorough characterization of its tautomeric behavior is therefore a prerequisite for its rational development in any application.

The Tautomeric Equilibrium of this compound

The core of our investigation is the equilibrium between the lactam and lactim forms of this compound, as depicted below.

Caption: Lactam-Lactim tautomeric equilibrium in this compound.

Integrated Workflow for Tautomer Analysis

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for an unambiguous assignment of the predominant tautomeric form and for quantifying the equilibrium.

Caption: Integrated workflow for the analysis of tautomerism.

Experimental Characterization Protocols

The following protocols are designed to be self-validating systems, where the convergence of data from multiple techniques provides a high degree of confidence in the final structural assignment.

Synthesis of this compound

The title compound can be synthesized from 6-bromoquinolin-4(1H)-one, a commercially available starting material.[14]

Protocol:

-

Suspend 6-bromoquinolin-4(1H)-one (1.0 equiv) in glacial acetic acid (20 vol).

-

Add N-Chlorosuccinimide (NCS) (1.05 equiv) to the suspension at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 8 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the resulting precipitate and wash successively with cold acetic acid, water, and diethyl ether.

-

Dry the solid under vacuum to yield 3-bromo-6-chloroquinolin-4(1H)-one.

Causality: The use of NCS in acetic acid is a standard method for the regioselective chlorination of activated quinolone rings at the C3 position. Heating is necessary to drive the reaction to completion.

NMR Spectroscopy: The Definitive Probe

NMR spectroscopy, particularly ¹³C NMR, is arguably the most powerful tool for distinguishing between the lactam and lactim tautomers in solution.[13][15]

Protocol:

-

Prepare solutions of the synthesized compound (~10-15 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

Data Analysis: The key diagnostic signal is the chemical shift of the C4 carbon.

-

Lactam (Keto) Form: The C4 carbonyl carbon is significantly deshielded and is expected to resonate in the range of δ 170-180 ppm .[13]

-

Lactim (Enol) Form: The C4 carbon, now an sp² carbon bearing a hydroxyl group, is expected to resonate much further upfield, typically in the range of δ 145-155 ppm .

-

-

Calculate the equilibrium constant (KT = [Lactim]/[Lactam]) by integrating relevant, well-resolved peaks in the ¹H spectrum if both species are present in detectable amounts.[16][17]

Trustworthiness: This method is self-validating as the chemical shift difference between the two potential C4 signals is substantial and unambiguous. Comparing spectra in different solvents can reveal shifts in the equilibrium, reinforcing the assignments.[7]

| Tautomer Form | Diagnostic Signal | Expected Chemical Shift (ppm) |

| Lactam (Keto) | C4 Carbonyl (C=O) | 170 - 180 |

| Lactim (Enol) | C4 Hydroxy (C-OH) | 145 - 155 |

| Table 1: Expected ¹³C NMR chemical shifts for the diagnostic C4 carbon. |

UV-Vis and FTIR Spectroscopy

These techniques provide complementary evidence for the tautomeric assignment.

UV-Vis Spectroscopy Protocol:

-

Prepare dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol).

-

Record the absorption spectra over a range of 200-500 nm.

-

Analysis: The lactam and lactim forms have different chromophores. The extended conjugation in the lactim (hydroxyquinoline) form often results in a bathochromic (red) shift compared to the lactam (quinolinone) form.[18][19] Comparing spectra to known N-methylated (locked lactam) and O-methylated (locked lactim) analogs, if available, provides definitive assignment.[20]

FTIR Spectroscopy Protocol:

-

Acquire the spectrum of the solid sample (e.g., using a KBr pellet or ATR).

-

Analysis: The key vibrational bands to monitor are:

-

Lactam Form: A strong C=O stretching vibration between 1630-1670 cm⁻¹ .

-

Lactim Form: The absence of the C=O band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ .[21]

-

Computational Chemistry: A Predictive and Corroborative Tool

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers, supporting experimental assignments, and providing insight into the electronic factors governing the equilibrium.[22][23][24]

Protocol:

-

Structure Optimization:

-

Energy Calculation:

-

Calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections, for each optimized structure.

-

To model solution-phase behavior, repeat the energy calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) for different solvents.[21][22]

-

-

Data Analysis:

-

The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable form.

-

The energy difference (ΔE or ΔG) between the two tautomers indicates the degree of preference. A larger ΔE suggests a stronger preference for the more stable tautomer.

-

| Tautomer Form | Relative Energy (ΔE, kcal/mol) | Conclusion |

| Lactam (Keto) | 0.00 (Reference) | Predicted to be more stable |

| Lactim (Enol) | +5 to +10 | Predicted to be less stable |

| Table 2: Illustrative DFT calculation results for relative tautomer stability in the gas phase. Actual values require specific computation. |

Expertise & Causality: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bonding. The PCM model is essential as it accounts for the stabilizing effect of the solvent's dielectric field on the more polar tautomer.[22]

Conclusion and Implications

The comprehensive analysis of this compound, integrating NMR, UV-Vis, and FTIR spectroscopy with DFT calculations, provides a robust framework for determining its predominant tautomeric structure. Based on extensive literature on related quinolin-4-ones, the lactam (quinolin-4(1H)-one) form is anticipated to be the major species in most environments.[15][25][26] However, the electronic influence of the bromine and chlorine substituents necessitates a rigorous, multi-faceted investigation as outlined in this guide.

For drug development professionals, confirming the prevalence of the lactam tautomer is critical. Its specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O) will define its interaction with target proteins, directly impacting potency and selectivity.[11] Any significant population of the lactim tautomer would need to be considered in structure-activity relationship (SAR) studies and molecular docking simulations. This guide provides the necessary tools and logical framework to confidently address this pivotal chemical question.

References

-

askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? Retrieved from [Link]

-

Magalhães, A. S., et al. (2015, December 18). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Retrieved from [Link]

-

Peng, C. S., & Tokmakoff, A. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. Retrieved from [Link]

-

Magalhães, A. S., et al. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Zubkov, V. O., et al. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Antonov, L., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. Retrieved from [Link]

-

Mphahlele, M. J., & El-Nahas, A. M. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Unisa Institutional Repository. Retrieved from [Link]

-

Bryant, J. R., et al. DFT calculation of electrode potentials for substituted quinones in aqueous solution. ResearchGate. Retrieved from [Link]

-

Wikipedia. Tautomer. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Retrieved from [Link]

-

Mphahlele, M. J., & El-Nahas, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Sci-Hub. Retrieved from [Link]

-

P, D. (2022, May 20). What is the Difference Between Lactam and Lactim. Pediaa.Com. Retrieved from [Link]

-

Beak, P., et al. Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society. Retrieved from [Link]

-

Ibrahim, M. M., et al. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Retrieved from [Link]

-

Antonov, L., et al. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Kim, S., et al. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Patel, D. R., et al. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Retrieved from [Link]

-

Mphahlele, M. J., & El-Nahas, A. M. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. ResearchGate. Retrieved from [Link]

-

Bunting, J. W., & Perrin, D. D. On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. ResearchGate. Retrieved from [Link]

-

Narainsamy, K., et al. (2018). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Retrieved from [Link]

-

Patel, D. R., et al. Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Retrieved from [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Raczyńska, E. D., et al. On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate. Retrieved from [Link]

-

Supporting Information. Retrieved from [Link]

-

Ibrahim, M. M., et al. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Retrieved from [Link]

-

Eckert, S., et al. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. Retrieved from [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

BioPchem. Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

-

ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Seela, F., et al. Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Retrieved from [Link]

-

ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. differencebetween.com [differencebetween.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 15. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. biopchem.education [biopchem.education]

- 18. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies [ir.unisa.ac.za]

- 26. Sci-Hub. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies / Journal of Molecular Structure, 2004 [sci-hub.ru]

Solubility and stability of 3-Bromo-6-chloroquinolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-6-chloroquinolin-4-ol for Drug Development Professionals

Introduction: Charting the Course for a Novel Quinolone Derivative

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its rigid, heterocyclic structure to a multitude of therapeutic agents. The compound this compound represents a promising, yet underexplored, iteration of this privileged structure. Its halogenated framework suggests potential for unique binding interactions and metabolic profiles, making it a person of interest for targeted therapeutic development. However, before its full potential can be unlocked, a thorough understanding of its fundamental physicochemical properties is paramount.

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. As specific experimental data for this compound is not extensively documented in public literature[1], this document serves as both a theoretical treatise and a practical, step-by-step manual for researchers. We will delve into the causality behind experimental choices, providing field-proven protocols that are self-validating and grounded in authoritative standards. For drug development professionals, this guide is designed to be the definitive resource for navigating the critical early-stage characterization of this, and similar, novel chemical entities.

Physicochemical Foundation of this compound

A precise understanding of a compound's intrinsic properties is the bedrock upon which all subsequent experimentation is built.

Molecular Structure and Properties:

-

IUPAC Name: 6-bromo-3-chloro-1H-quinolin-4-one[]

-

Synonyms: this compound, 6-Bromo-3-chloro-4-hydroxyquinoline[]

-

Molecular Formula: C₉H₅BrClNO[3]

-

Molecular Weight: 258.50 g/mol [3]

-

Structure:

(Image Source: PubChem CID 71742995)

The structure reveals a quinolin-4-ol core, which can exist in tautomeric equilibrium with its quinolin-4(1H)-one form. The presence of the hydroxyl group imparts a weakly acidic character, suggesting that its solubility will be highly dependent on pH. The bromo and chloro substituents increase the molecule's lipophilicity, which may influence its solubility in organic solvents and its metabolic stability profile.

Part 1: Solubility Characterization

Solubility is a critical determinant of a drug's lifecycle, influencing everything from formulation and dosage to bioavailability. We will explore two key types of solubility: thermodynamic and kinetic.

The Principle of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It represents the true solubility limit and is essential for developing stable formulations. The shake-flask method is the gold standard for this determination[4].

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the solubility of this compound in aqueous buffers and relevant organic solvents.

Materials:

-

This compound (solid, >98% purity)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[5]

-

Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (ACN), Polyethylene Glycol 400 (PEG400)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C and 37°C)

-

Centrifuge

-

0.22 µm syringe filters (PVDF or PTFE)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). This ensures that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent and buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant speed for a predetermined period (e.g., 24-48 hours) at controlled temperatures (25°C and 37°C) to ensure equilibrium is reached[5][6]. The extended time is crucial to allow the dissolution process to reach a true equilibrium state.

-

Phase Separation: After equilibration, allow the vials to stand for at least one hour. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection & Dilution: Carefully collect the supernatant. Immediately filter the supernatant using a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent solid particles from artificially inflating the concentration reading. The choice of filter material (PVDF for aqueous, PTFE for organic) minimizes compound adsorption.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of this compound must be used for accurate quantification.

Data Presentation: Thermodynamic Solubility

The results should be summarized in a clear, comparative table.

Table 1: Example Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 25 | Hypothetical Value | Hypothetical Value |

| Acetate Buffer (pH 4.5) | 25 | Hypothetical Value | Hypothetical Value |

| Phosphate Buffer (pH 6.8) | 25 | Hypothetical Value | Hypothetical Value |

| PBS (pH 7.4) | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| DMSO | 25 | Hypothetical Value | Hypothetical Value |

| PEG400 | 25 | Hypothetical Value | Hypothetical Value |

The Principle of Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it first precipitates out of a solution that was prepared by crashing it out from a high-concentration stock (typically in DMSO). This method is high-throughput and mimics the conditions of many in-vitro biological assays where a DMSO stock is diluted into an aqueous buffer[7].

Experimental Protocol: Anti-Solvent Precipitation for Kinetic Solubility

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4).

-

Serial Addition: Use a liquid handler to add small aliquots of the DMSO stock solution to the buffer with vigorous mixing. The concentration of the compound in the wells will increase with each addition.

-

Precipitation Detection: Monitor the solution for the first sign of precipitation using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first detected is the kinetic solubility[7].

Workflow for Solubility Assessment

The following diagram illustrates the comprehensive workflow for determining the solubility profile of a novel compound.

Caption: Workflow for solubility determination.

Part 2: Stability Profiling

Assessing the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and in vivo administration. Quinoline compounds can be susceptible to degradation via hydrolysis, oxidation, and photolysis[8].

Principle of Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose[8]. The method must be validated for specificity, demonstrating that the peak for the parent compound is pure and free from interference from any degradants.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in ACN or a suitable solvent)[8]

-

Acids: 0.1 M HCl, 1 M HCl

-

Bases: 0.1 M NaOH, 1 M NaOH

-

Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV method

-

Photostability chamber

-

Temperature-controlled oven

Methodology:

-

Preparation of Stress Samples: For each condition, mix the stock solution with the stressor. A control sample (stock solution with water or buffer) should be run in parallel.

-

Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C)[8].

-

Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at room temperature. Causality Note: Basic conditions are often more harsh for phenolic compounds, so elevated temperatures may not be necessary initially.

-

Oxidative Degradation: Mix stock with 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 70°C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: If necessary, neutralize the acid and base samples before analysis to prevent further degradation on the HPLC system.

-

HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks (degradants). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity[8].

Potential Degradation Pathways

For halogenated quinolinols, several degradation pathways can be anticipated:

-

Hydrolysis: The amide bond in the quinolinone tautomer could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Oxidation: The electron-rich aromatic system, particularly the phenol group, is a prime target for oxidation, potentially forming quinone-like structures or hydroxylated byproducts. Discoloration to yellow or brown is a common sign of such degradation[8].

-

Photodegradation: Exposure to UV light can generate reactive radical species, leading to a variety of degradation products, including dehalogenation or the formation of hydroxyquinolines[8].

Workflow for Stability Assessment

This diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for forced degradation studies.

Data Presentation: Stability Profile

A summary table is the most effective way to present the findings from the forced degradation study.

Table 2: Example Stability Profile of this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., New Peaks, Discoloration) |

| Control (RT) | 24 | Hypothetical Value (>99%) | No significant change |

| 0.1 M HCl (60°C) | 24 | Hypothetical Value | Degradation peak at RRT 0.85 |

| 0.1 M NaOH (RT) | 8 | Hypothetical Value | Significant degradation; 2 new peaks |

| 3% H₂O₂ (RT) | 24 | Hypothetical Value | Gradual degradation; solution turned yellow[8] |

| Thermal (70°C) | 24 | Hypothetical Value | Minor degradation |

| Photolytic (ICH Q1B) | 24 | Hypothetical Value | Moderate degradation; control stable |

(RRT = Relative Retention Time)

Conclusion and Forward Outlook

This guide has outlined a rigorous, systematic approach to defining the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. A comprehensive understanding of solubility will guide formulation strategies to ensure adequate bioavailability, while a clear stability profile will dictate storage conditions, shelf-life, and potential in vivo liabilities. The methodologies described herein are not merely procedural steps but a framework for scientific inquiry, empowering researchers to thoroughly characterize this promising molecule and pave the way for its potential translation into a valuable therapeutic agent.

References

- BenchChem Technical Support Center. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.

-

Arora, P. K., & Bae, H. (2014). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Microbiology, 160(Pt 9), 1881–1889. Retrieved from [Link]

- ResearchGate. (n.d.). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds.

- Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ChemicalBook. (n.d.). 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- NanoValid. (2016). Procedure for solubility testing of NM suspension.

- BOC Sciences. (n.d.). CAS 857762-32-4 3-Chloro-6-bromo-4-hydroxyquinoline.

- PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.

- BenchChem. (n.d.). Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one.

- ChemScene. (n.d.). 3-Bromo-6-chloroquinolin-4(1H)-one.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-6-chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in drug development, forming the core of numerous approved therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, into the quinoline ring system can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of these halogens, as in 3-Bromo-6-chloroquinolin-4-ol, can lead to unique intermolecular interactions, such as halogen bonding, which are of increasing interest in rational drug design.

A detailed crystallographic analysis is indispensable for elucidating the precise molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that govern the crystal packing.[1] This information provides invaluable insights for computational modeling, aiding in the prediction of compound behavior and its interaction with biological macromolecules.[2] This guide will delineate the critical steps and theoretical underpinnings for achieving a comprehensive understanding of the solid-state structure of this compound.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible and efficient route involves the chlorination of a bromo-substituted quinolinone.

Protocol 1: Synthesis of this compound

-

Starting Material: The synthesis commences with 6-bromoquinolin-4(1H)-one.

-

Chlorination: A suspension of 6-bromoquinolin-4(1H)-one in acetic acid is treated with N-Chlorosuccinimide (NCS).[3]

-

Reaction Conditions: The reaction mixture is heated to approximately 50°C and stirred for several hours to ensure complete conversion.[3]

-

Isolation and Purification: Upon cooling, the product precipitates and can be isolated by filtration. The crude product is then washed successively to remove impurities.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF) is performed to achieve the high purity required for crystal growth.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Success relies on a systematic exploration of crystallization conditions.

Key Experimental Considerations:

-

Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a good solvent is allowed to equilibrate with the vapor of a poor solvent (an "anti-solvent"). This gradually reduces the solubility, promoting crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, decreasing the solubility and inducing crystal formation.

-

The choice of technique and solvent system is empirical and requires careful optimization to yield well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Table 1: Typical Data Collection and Refinement Parameters

| Parameter | Typical Value/Setting |

| Diffractometer | Bruker APEX-II CCD or equivalent |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K or 296(2) K |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, Cc) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined from indexing |

| Data Collection Strategy | ω and φ scans |

| Data Processing Software | SAINT, SHELXTL |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Logic flow from Hirshfeld surface to quantitative interaction data.

For this compound, one would expect significant contributions from H···H, C···H, O···H, Br···H, and Cl···H contacts, which would be clearly delineated in the fingerprint plots. [4]

Computational Chemistry: A Synergy with Experiment

Density Functional Theory (DFT) calculations complement experimental X-ray data by providing insights into the electronic structure and relative stability of the molecule. [2] Typical DFT Applications:

-

Geometry Optimization: Comparing the DFT-optimized gas-phase geometry with the experimental solid-state structure can reveal the effects of crystal packing on molecular conformation.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. [5]* Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich and electron-poor regions and predicting sites for intermolecular interactions.

Conclusion and Future Directions

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a foundational understanding of its solid-state properties. By integrating synthesis, high-resolution single-crystal X-ray diffraction, and advanced computational analysis, researchers can gain a detailed picture of the molecular architecture and the subtle interplay of intermolecular forces. This knowledge is paramount for the rational design of next-generation quinoline-based therapeutic agents, enabling the fine-tuning of their properties to enhance efficacy and selectivity. The methodologies described herein represent a robust framework for the structural characterization of novel halogenated heterocyclic compounds, driving innovation in the fields of medicinal chemistry and materials science.

References

- Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available from: [Link]

-

PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

-

PubMed Central. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Available from: [Link]

-

Taylor & Francis Online. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Available from: [Link]

-

MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available from: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

RSC Publishing. Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ACS Omega. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. Available from: [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]